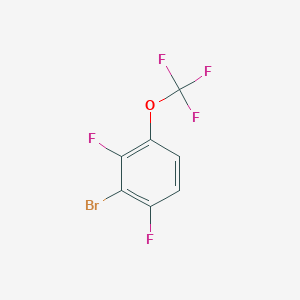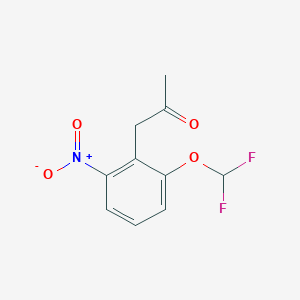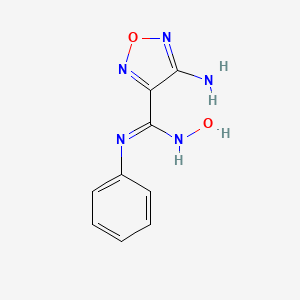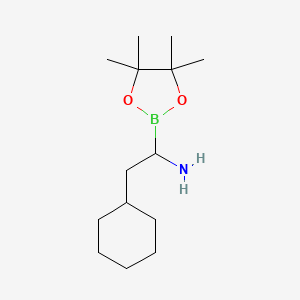
2,2,2-Trifluoro-1-(7-methoxy-1H-indol-3-YL)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(7-methoxy-1H-indol-3-YL)ethan-1-amine is a chemical compound with the molecular formula C11H11F3N2O It is characterized by the presence of a trifluoromethyl group, a methoxy group, and an indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The specific conditions for the synthesis of this compound may vary, but generally include the use of methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or similar synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(7-methoxy-1H-indol-3-YL)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(7-methoxy-1H-indol-3-YL)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(7-methoxy-1H-indol-3-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and methoxy groups play a crucial role in its activity, influencing its binding affinity and reactivity. The indole moiety is known to interact with various biological targets, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine: This compound has a similar trifluoromethyl group but differs in the position of the methoxy group and the presence of a fluorine atom.
2,2,2-Trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one: This compound features an imidazo[1,2-a]pyridine core instead of an indole moiety.
Uniqueness
2,2,2-Trifluoro-1-(7-methoxy-1H-indol-3-YL)ethan-1-amine is unique due to its specific combination of functional groups and the indole moiety
Eigenschaften
Molekularformel |
C11H11F3N2O |
|---|---|
Molekulargewicht |
244.21 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(7-methoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C11H11F3N2O/c1-17-8-4-2-3-6-7(5-16-9(6)8)10(15)11(12,13)14/h2-5,10,16H,15H2,1H3 |
InChI-Schlüssel |
UBSPYYUNDBGAHJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1NC=C2C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate](/img/structure/B14060030.png)
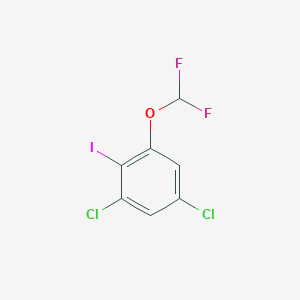
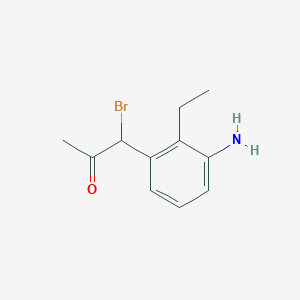

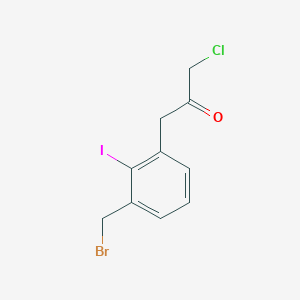
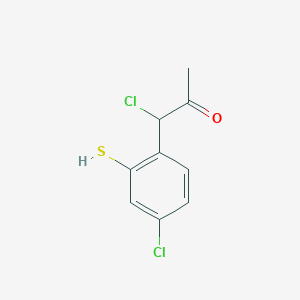
![(R)-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl](/img/structure/B14060050.png)
